2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
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Overview
Description
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a chloroacetamide moiety and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then reacted with a cyclohexylamine derivative to introduce the cyclohexyl group. Finally, the chloroacetamide moiety is introduced through a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and reduction: The oxadiazole ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. Typical conditions involve the use of a base such as triethylamine or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetamide, while hydrolysis can produce a carboxylic acid and an amine .
Scientific Research Applications
2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Industrial applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Similar structure with a methyl group instead of an ethyl group on the oxadiazole ring.
2-chloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Contains a phenyl group on the oxadiazole ring instead of an ethyl group.
2-chloro-N-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide: Features an isopropyl group on the oxadiazole ring.
Uniqueness
The unique combination of the chloroacetamide and oxadiazole moieties in 2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide provides distinct chemical and biological properties compared to its analogs. The ethyl group on the oxadiazole ring can influence the compound’s lipophilicity and electronic properties, potentially enhancing its biological activity and selectivity .
Properties
CAS No. |
2411241-09-1 |
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Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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